N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide
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Overview
Description
N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide typically involves the condensation of chalcones with phenylhydrazine in the presence of a base such as potassium carbonate under reflux conditions . The reaction is carried out in ethanol, and the product is isolated by simple workup involving treatment with ice-cold water . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an anti-cancer agent due to its cytotoxic properties.
Industry: The compound is used in the development of novel materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide involves its interaction with molecular targets such as the metabotropic glutamate receptor 5 (mGluR5). It acts as a positive allosteric modulator, enhancing the receptor’s response to glutamate . This modulation can lead to significant improvements in cognitive function and behavior, making it a promising candidate for treating conditions like depression .
Comparison with Similar Compounds
N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide is unique due to its specific structure and biological activity. Similar compounds include:
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: Known for its antidepressant properties.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione: Studied for its cytotoxic activity against cancer cells.
Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate): Used in the development of materials with specific optical properties.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the versatility and potential of pyrazole derivatives in scientific research and industry.
Properties
Molecular Formula |
C22H20N6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-anilino-2-(2,5-diphenylpyrazol-3-yl)guanidine |
InChI |
InChI=1S/C22H20N6/c23-22(26-25-18-12-6-2-7-13-18)24-21-16-20(17-10-4-1-5-11-17)27-28(21)19-14-8-3-9-15-19/h1-16,25H,(H3,23,24,26) |
InChI Key |
GSTSHGQBIGKSPI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)/N=C(\N)/NNC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N=C(N)NNC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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